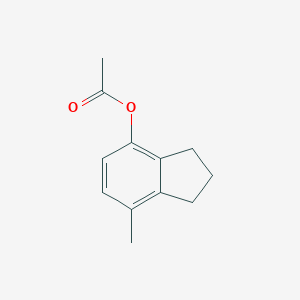

7-methyl-2,3-dihydro-1H-inden-4-yl acetate

説明

BenchChem offers high-quality 7-methyl-2,3-dihydro-1H-inden-4-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-methyl-2,3-dihydro-1H-inden-4-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(7-methyl-2,3-dihydro-1H-inden-4-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-6-7-12(14-9(2)13)11-5-3-4-10(8)11/h6-7H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABWFAYFFNHAOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=C(C=C1)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379338 |

Source

|

| Record name | 7-methyl-2,3-dihydro-1H-inden-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-12-6 |

Source

|

| Record name | 7-methyl-2,3-dihydro-1H-inden-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Potential Mechanisms of Action of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the potential mechanisms of action for the compound 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. In the absence of direct, extensive research on this specific molecule, this document synthesizes information from the broader, well-established biological activities of the indanone and indene chemical scaffolds. By examining the activities of structurally related compounds, we can hypothesize and propose robust experimental pathways to elucidate the specific actions of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Introduction and Chemical Profile

At present, dedicated studies on the mechanism of action of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate are not available in the public domain. The compound is primarily available through chemical suppliers for research purposes.[1][2][3] The fundamental chemical properties are as follows:

| Property | Value | Source |

| CAS Number | 175136-12-6 | [1] |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

digraph "7_methyl_2_3_dihydro_1H_inden_4_yl_acetate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; O1 [label="O"]; O2 [label="O"]; H1[label="H", shape=none, fontsize=10]; H2[label="H", shape=none, fontsize=10]; H3[label="H", shape=none, fontsize=10]; H4[label="H", shape=none, fontsize=10]; H5[label="H", shape=none, fontsize=10]; H6[label="H", shape=none, fontsize=10]; H7 [label="H", shape=none, fontsize=10]; H8 [label="H", shape=none, fontsize=10]; H9 [label="H", shape=none, fontsize=10]; H10 [label="H", shape=none, fontsize=10]; H11 [label="H", shape=none, fontsize=10]; H12 [label="H", shape=none, fontsize=10]; H13 [label="H", shape=none, fontsize=10]; H14 [label="H", shape=none, fontsize=10];

// Edges for the indene ring system C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C4;

// Edges for the methyl group C6 -- C10;

// Edges for the acetate group C5 -- O1; O1 -- C11; C11 -- O2 [style=double]; C11 -- C12;

// Positioning the nodes (approximate) C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="-1.5,1.5!"]; C8 [pos="-2,-0!"]; C9 [pos="-1,-1.5!"]; C10 [pos="1.73,1!"]; O1 [pos="1.73,-1!"]; C11 [pos="2.6,-0.5!"]; O2 [pos="2.6,0.5!"]; C12 [pos="3.47,-1!"]; }

Caption: Chemical structure of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

The Privileged Indanone and Indene Scaffold

The indanone and indene core structures are considered "privileged scaffolds" in medicinal chemistry due to their recurrence in a multitude of biologically active compounds.[4][5] Derivatives of these scaffolds have been reported to possess a wide array of pharmacological properties, making them attractive starting points for drug discovery.[6]

| Biological Activity | Examples of Derivatives | Reported Mechanism of Action (for the class) | References |

| Anticancer | 2-benzylidene-1-indanones, Dihydro-1H-indene derivatives | Inhibition of tubulin polymerization, disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. | [7][8] |

| Anti-inflammatory | Various 1-indanone derivatives | Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reduction of pro-inflammatory mediators. | [6] |

| Antiviral | Chalcone derivatives containing indanone | Inhibition of viral replication; for Tobacco Mosaic Virus (TMV), may involve interaction with the viral coat protein. | [9] |

| Neuroprotective | Donepezil (an indanone derivative) | Acetylcholinesterase (AChE) inhibitor, increasing acetylcholine levels in the brain. | [4][5] |

| Antimicrobial | Various indanone derivatives | Disruption of microbial cell membranes or inhibition of essential enzymes. | [4][6] |

Hypothesized Mechanisms of Action

Based on the established activities of the indanone and indene scaffolds, we can formulate several hypotheses for the mechanism of action of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Hypothesis 1: Anti-inflammatory Activity

Given that many indanone derivatives exhibit anti-inflammatory properties, it is plausible that 7-methyl-2,3-dihydro-1H-inden-4-yl acetate could modulate inflammatory pathways.[6] A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.

Caption: Hypothesized inhibition of the COX pathway.

Hypothesis 2: Anticancer Activity via Tubulin Polymerization Inhibition

Several indene derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism shared with established anticancer agents like colchicine.[7][8] By binding to tubulin, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Caption: Hypothesized disruption of microtubule dynamics.

Proposed Experimental Workflows for Mechanism of Action Elucidation

To investigate these hypotheses, a structured, multi-faceted experimental approach is required. Gaining insight into the mechanism of action is crucial for making informed decisions in the drug development process.[10]

Phase 1: In Vitro Screening for Biological Activity

The initial step is to perform a broad screen to identify the primary biological effects of the compound.

-

Anti-inflammatory Assays:

-

COX/LOX Inhibition Assays: Utilize commercially available kits to measure the inhibition of COX-1, COX-2, and 5-LOX enzymes in the presence of varying concentrations of the compound.[11]

-

Nitric Oxide (NO) Assay: In lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), measure the production of NO using the Griess reagent to assess anti-inflammatory potential.[11]

-

Cytokine Profiling: Use ELISA or multiplex assays to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of LPS-stimulated immune cells treated with the compound.

-

-

Anticancer Assays:

-

Cell Viability Assays (e.g., MTT, MTS): Screen the compound against a panel of cancer cell lines (e.g., NCI-60) to determine its cytotoxic or cytostatic effects and calculate IC₅₀ values.

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M, characteristic of tubulin inhibitors).

-

Tubulin Polymerization Assay: Employ a cell-free in vitro assay with purified tubulin to directly measure the effect of the compound on tubulin polymerization, often detected by an increase in fluorescence.

-

Phase 2: Target Identification and Validation

If significant activity is observed in the initial screens, the next step is to identify the direct molecular target(s).

-

Target Identification:

-

Affinity Chromatography: Synthesize a derivative of the compound that can be immobilized on a solid support. Incubate this with cell lysate and identify bound proteins using mass spectrometry.

-

Proteome-wide Analysis: Utilize discovery proteomics to compare the proteomes of cells treated with the compound versus a control, identifying proteins that are differentially expressed or modified.[12]

-

-

Target Validation:

-

Direct Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm and quantify the binding affinity of the compound to the putative target protein.

-

Cellular Thermal Shift Assay (CETSA): Assess target engagement in a cellular context by measuring the change in thermal stability of the target protein upon compound binding.

-

Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the putative target protein and determine if this recapitulates or ablates the effect of the compound.

-

Caption: A comprehensive workflow for MoA elucidation.

Conclusion

While direct experimental data on the mechanism of action of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate is currently lacking, its structural similarity to a well-documented class of biologically active molecules provides a strong foundation for targeted investigation. The indanone and indene scaffolds are associated with a diverse range of pharmacological effects, most notably anti-inflammatory and anticancer activities. The proposed hypotheses—inhibition of inflammatory enzymes like COX or disruption of microtubule dynamics via tubulin binding—are grounded in this established literature.

The experimental workflows detailed in this guide offer a systematic and robust pathway for elucidating the specific molecular mechanisms of this compound. By progressing from broad phenotypic screening to specific target identification and validation, researchers can effectively uncover its therapeutic potential and contribute valuable knowledge to the field of medicinal chemistry. Further investigation into this and similar molecules is warranted to fully explore the therapeutic promise of the indene scaffold.

References

-

Recent developments in biological activities of indanones | Request PDF. ResearchGate. Available from: [Link]

-

Recent developments in biological activities of indanones. PubMed. Available from: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available from: [Link]

-

In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar. Available from: [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. Available from: [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Available from: [Link]

-

IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. Available from: [Link]

-

Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega. Available from: [Link]

-

Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Available from: [Link]

-

Indene. Wikipedia. Available from: [Link]

-

Reaction mechanism for the formation of indenes 20. ResearchGate. Available from: [Link]

-

Formation Mechanisms of Naphthalene and Indene: From the Interstellar Medium to Combustion Flames. The Journal of Physical Chemistry A. Available from: [Link]

-

Mechanism of Action, MOA Studies. NorthEast BioLab. Available from: [Link]

-

Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. Available from: [Link]

-

Synthesis of indenes. Organic Chemistry Portal. Available from: [Link]

-

How Proof of Mechanism Studies Can Advance Clinical Drug Development. BioPharma Services Inc. Available from: [Link]

-

Experimental Design and MS Workflows for Omics Applications. Agilent. Available from: [Link]

-

[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid-302901-39-9. Thoreauchem. Available from: [Link]

-

[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid. Amerigo Scientific. Available from: [Link]

-

Potential future experimental workflow. Download Scientific Diagram. ResearchGate. Available from: [Link]

-

Products. 2a biotech. Available from: [Link]

-

Mechanism of Action Studies. Biognosys. Available from: [Link]

-

Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. RSC Publishing. Available from: [Link]

-

Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. PMC. Available from: [Link]

-

Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with. PubliCatt. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biopharmaservices.com [biopharmaservices.com]

- 11. journalajrb.com [journalajrb.com]

- 12. Mechanism of Action Studies - Biognosys [biognosys.com]

An Investigator's Guide to the Biological Potential of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate: From Structural Analogy to Testable Hypotheses

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of drug discovery and chemical biology, researchers are often confronted with novel molecules for which a direct biological activity profile is not yet established. 7-methyl-2,3-dihydro-1H-inden-4-yl acetate (CAS: 175136-12-6) is one such compound.[1][2] While commercially available for research, a survey of the current scientific literature reveals a conspicuous absence of data pertaining to its pharmacological effects or mechanism of action. This guide, therefore, is not a retrospective summary of known biological activities. Instead, it serves as a forward-looking roadmap for the systematic investigation of this molecule. By leveraging principles of medicinal chemistry and drawing insights from structurally analogous compounds, we will construct a series of testable hypotheses regarding its potential biological activities and lay out a comprehensive, multi-tiered research program to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals who are tasked with the challenge of characterizing novel chemical entities.

Chemical Identity and Structural Features

Table 1: Physicochemical Properties of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

| Property | Value | Source |

| CAS Number | 175136-12-6 | [1] |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| Canonical SMILES | CC1=CC=C2C(=C1OC(=O)C)CCC2 | PubChem |

| Structure |  | PubChem |

The structure of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate is characterized by a di-substituted indane scaffold. The key features that will inform our hypotheses are:

-

The 2,3-dihydro-1H-indene core: This bicyclic aromatic-aliphatic hybrid is a privileged scaffold in medicinal chemistry, found in a variety of biologically active molecules.[3]

-

The 4-acetoxy group: The acetate ester at the 4-position is a potential prodrug moiety. It is conceivable that this group is hydrolyzed in vivo by esterases to yield the corresponding phenol, 7-methyl-2,3-dihydro-1H-inden-4-ol. This biotransformation could be critical for the compound's activity and pharmacokinetic profile.

-

The 7-methyl group: The methyl group at the 7-position can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

Hypothesized Biological Activities Based on Structural Analogs

In the absence of direct data, a rational starting point for investigation is to examine the known biological activities of structurally related compounds.

Anti-inflammatory and Analgesic Potential

The indane scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). For instance, Indomethacin, a potent NSAID, features an indole core, which is structurally related to the indane nucleus. Furthermore, a comprehensive review of 1-indanones highlights their broad spectrum of biological activities, including anti-inflammatory and analgesic properties.[4]

Hypothesis 1: 7-methyl-2,3-dihydro-1H-inden-4-yl acetate and/or its hydrolyzed metabolite may possess anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Anticancer Activity

Numerous indenyl-containing compounds have been investigated for their potential as anticancer agents. For example, derivatives of indenyl-thiazole and indenyl-formazan have shown promising activity against colon and stomach cancer cell lines.[5][6] The proposed mechanisms often involve interactions with key signaling proteins. The indanone scaffold is also found in compounds with demonstrated anticancer properties.[4]

Hypothesis 2: 7-methyl-2,3-dihydro-1H-inden-4-yl acetate could exhibit cytotoxic or cytostatic effects on cancer cell lines, warranting investigation into its potential as an anticancer agent.

Neuroprotective and CNS-related Activities

The indanone moiety is famously present in Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3] This precedent suggests that the indane scaffold can be accommodated by targets within the central nervous system.

Hypothesis 3: The structural similarity to the core of CNS-active drugs suggests that 7-methyl-2,3-dihydro-1H-inden-4-yl acetate could have neuroprotective or other CNS-related activities.

A Proposed Research Program for Biological Characterization

The following is a structured, multi-tiered approach to systematically investigate the biological activities of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Tier 1: Initial Screening and In Vitro Profiling

The initial phase of investigation should focus on broad, cost-effective in vitro assays to rapidly assess the plausibility of our primary hypotheses.

Caption: Tier 1 In Vitro Screening Workflow.

Protocol 1: COX-1/COX-2 Inhibition Assay

-

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against human recombinant COX-1 and COX-2 enzymes.

-

Materials: COX inhibitor screening assay kit (e.g., from Cayman Chemical), human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), test compound, DMSO, 96-well plates, plate reader.

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Serially dilute the compound in assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

In a 96-well plate, add the assay buffer, heme, enzyme (COX-1 or COX-2), and the test compound dilutions.

-

Incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 2 minutes at 25°C.

-

Measure the absorbance at the appropriate wavelength as per the kit manufacturer's instructions.

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol 2: Cancer Cell Line Viability Assay (MTT)

-

Objective: To determine the 50% growth inhibitory concentration (GI₅₀) of the test compound against a panel of human cancer cell lines.

-

Materials: Human cancer cell lines (e.g., HT-29 for colon, MCF-7 for breast, A549 for lung), appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compound, DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution, 96-well plates, incubator, plate reader.

-

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treat the cells with serial dilutions of the test compound (e.g., 0.1 µM to 200 µM) for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

Calculate the percent viability relative to the vehicle control (DMSO) and determine the GI₅₀ value.

-

Tier 2: Mechanism of Action and In Vivo Proof-of-Concept

Should promising activity be identified in Tier 1, the subsequent phase will focus on elucidating the mechanism of action and assessing the compound's efficacy in a preliminary in vivo model.

Caption: Tier 2 Investigation Workflow for an Anti-inflammatory Hit.

Synthesis and Prodrug Considerations

The synthesis of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate and its potential active metabolite, 7-methyl-2,3-dihydro-1H-inden-4-ol, is a critical aspect of this research program. A plausible synthetic route would involve the Friedel-Crafts acylation of a suitably substituted benzene derivative, followed by cyclization, reduction, and acetylation. The synthesis of various 1-indanones has been extensively reviewed and can serve as a starting point for developing a synthetic strategy.[4]

The acetate group may function as a prodrug, enhancing the oral bioavailability of the parent phenol. It will be crucial to synthesize both the acetate and the corresponding phenol to compare their activities in vitro and to analyze their interconversion in vivo.

Conclusion and Future Directions

While the biological activity of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate is currently uncharacterized, its chemical structure provides a fertile ground for forming rational, testable hypotheses. The proposed multi-tiered research program, starting with broad in vitro screening and progressing to more focused mechanistic and in vivo studies, offers a systematic and efficient path to unlocking its therapeutic potential. The insights gained from structurally related indane and indanone derivatives strongly suggest that this compound warrants investigation, particularly in the areas of inflammation, oncology, and neuroscience. The successful execution of this research plan will not only define the pharmacological profile of this specific molecule but also contribute to a broader understanding of the structure-activity relationships of the indane scaffold in medicinal chemistry.

References

-

Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S.P., Grant, S. W., Li, W. H. H., Heerding, D. A., Minthorn, E., Mencken, T., Atkins, C., Liu, Q., Rabindran, S., Kumar, R., Hong, X., Goetz, A., Stanley, T., Taylor, J. D., Sigethy, S. D., Tomberlin, G. H., Hassell, A. M., Kahler, K. M., Shewchuk, L. M., & Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]

-

Alfaifi, G. H., Farghaly, T. A., & Abdellattif, M. H. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLoS ONE, 18(3), e0274459. [Link]

-

Alfaifi, G. H., Farghaly, T. A., & Abdellattif, M. H. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PLoS ONE, 18(3), e0274459. [Link]

-

Adane, L., & Gazy, A. (2016). Review of the chemistry and pharmacology of 7-Methyljugulone. Journal of Pharmacognosy and Phytochemistry, 5(4), 113-117. [Link]

-

Štefane, B., & Požgan, F. (2010). Novel Indenyl Ligands Bearing Electron-Withdrawing Functional Groups. European Journal of Inorganic Chemistry, 2010(25), 3960-3969. [Link]

-

Sadowska, B., & Różalska, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 423–444. [Link]

-

Le, T. H., Kim, H. J., & Kim, H. R. (2017). 7-Methyl-1H-indole-2,3-dione. IUCrData, 2(1), x161947. [Link]

-

Tandi, M., Sharma, V., Gopal, B., & Sundriyal, S. (2021). Recent developments in biological activities of indanones. Request PDF. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties | PLOS One [journals.plos.org]

discovery and history of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

An In-Depth Technical Guide to the Synthesis and Putative History of 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-2,3-dihydro-1H-inden-4-yl acetate is a substituted indane derivative. While a detailed historical record of its initial discovery is not prominently documented in publicly accessible literature, its structural motif is of interest in medicinal chemistry and materials science. This guide delineates a logical and robust synthetic pathway to this compound, drawing upon established and well-documented organic chemistry transformations. The synthesis is presented in two principal stages: the formation of the key intermediate, 7-methyl-2,3-dihydro-1H-inden-4-ol, followed by its esterification to the final acetate product. This document provides detailed experimental protocols, explains the rationale behind the strategic choices in the synthetic route, and offers insights into the underlying chemical principles.

Introduction: The Indane Scaffold and Its Significance

The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in drug discovery and development. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for designing ligands that can interact with high specificity to biological targets. The inherent lipophilicity of the indane core is also a key feature, influencing the pharmacokinetic properties of molecules that contain it.

While the specific discovery and historical development of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate are not detailed in readily available scientific literature, its synthesis can be logically inferred from established chemical reactions. This guide will, therefore, focus on a plausible and efficient synthetic route, providing a technical framework for its preparation and referencing analogous transformations from the literature.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that 7-methyl-2,3-dihydro-1H-inden-4-yl acetate can be readily prepared from its corresponding alcohol, 7-methyl-2,3-dihydro-1H-inden-4-ol, via a straightforward acetylation reaction. The primary synthetic challenge, therefore, lies in the efficient construction of the substituted indanol intermediate.

A plausible and well-precedented approach to the 7-methyl-indan framework begins with a Friedel-Crafts reaction, a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds to an aromatic ring. The synthesis of the precursor, 7-methyl-1-indanone, is a key step, which can then be reduced to the corresponding indanol.

Caption: Retrosynthetic pathway for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Synthesis of the Key Intermediate: 7-Methyl-2,3-dihydro-1H-inden-4-ol

The synthesis of 7-methyl-2,3-dihydro-1H-inden-4-ol is a multi-step process that begins with the construction of the indanone core, followed by reduction of the ketone and the aromatic ring.

Step 1: Friedel-Crafts Acylation of m-Xylene with Succinic Anhydride

The initial step involves the Friedel-Crafts acylation of m-xylene with succinic anhydride to form 3-(2,4-dimethylbenzoyl)propanoic acid. This reaction is a classic example of electrophilic aromatic substitution, where the acylium ion generated from succinic anhydride and a Lewis acid catalyst attacks the electron-rich aromatic ring of m-xylene.[1]

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0-5 °C, add succinic anhydride (1.0 eq) portion-wise.

-

After the addition is complete, add m-xylene (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2,4-dimethylbenzoyl)propanoic acid.

Step 2: Reduction of the Ketoacid

The resulting ketoacid is then subjected to a Clemmensen or Wolff-Kishner reduction to reduce the ketone to a methylene group, yielding 3-(2,4-dimethylphenyl)propanoic acid.

Experimental Protocol (Clemmensen Reduction):

-

Amalgamated zinc is prepared by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes.

-

The amalgamated zinc is added to a flask containing concentrated hydrochloric acid.

-

The crude 3-(2,4-dimethylbenzoyl)propanoic acid from the previous step is added to the flask.

-

The mixture is heated under reflux for 4-6 hours.

-

After cooling, the mixture is decanted from the excess zinc and extracted with toluene.

-

The organic layer is washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 3-(2,4-dimethylphenyl)propanoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation to form 4,7-Dimethyl-1-indanone

The 3-(2,4-dimethylphenyl)propanoic acid is then cyclized via an intramolecular Friedel-Crafts acylation to form 4,7-dimethyl-1-indanone. This is typically achieved using a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.[2]

Experimental Protocol:

-

To polyphosphoric acid (10 parts by weight) preheated to 80-90 °C, add 3-(2,4-dimethylphenyl)propanoic acid (1 part by weight) with vigorous stirring.

-

Heat the mixture at 90-100 °C for 1-2 hours.

-

Pour the hot mixture onto crushed ice with stirring.

-

Extract the resulting suspension with diethyl ether or ethyl acetate.

-

Wash the organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent in vacuo.

-

The crude product can be purified by vacuum distillation or recrystallization to give 4,7-dimethyl-1-indanone.

Step 4: Reduction of 4,7-Dimethyl-1-indanone to 4,7-Dimethyl-2,3-dihydro-1H-inden-1-ol

The indanone is then reduced to the corresponding indanol using a suitable reducing agent such as sodium borohydride.

Experimental Protocol:

-

Dissolve 4,7-dimethyl-1-indanone in methanol or ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sodium borohydride portion-wise with stirring.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the alcohol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution to yield 4,7-dimethyl-2,3-dihydro-1H-inden-1-ol.

Step 5: Aromatization to 7-Methyl-2,3-dihydro-1H-inden-4-ol

The final step in the formation of the key intermediate is the aromatization of the substituted indanol. This is a conceptual step, as the direct synthesis of 7-methyl-2,3-dihydro-1H-inden-4-ol is more likely to proceed through a different route, such as the synthesis of 4-hydroxy-7-methyl-1-indanone followed by reduction. A published route describes the synthesis of 4-hydroxy-7-methyl-1-indanone from 6-methylcoumarin.[2]

Alternative Synthesis of the Indanol Intermediate:

A more direct route involves the synthesis of 4-hydroxy-7-methyl-1-indanone, which can then be reduced.

-

Hydrogenation of 6-Methylcoumarin: Catalytic hydrogenation of 6-methylcoumarin yields 6-methyl-3,4-dihydrocoumarin.[2]

-

Fries Rearrangement: The dihydrocoumarin can then undergo a Fries rearrangement using a Lewis acid like aluminum chloride to yield 4-hydroxy-7-methyl-1-indanone.[2]

-

Reduction: The resulting 4-hydroxy-7-methyl-1-indanone can be reduced to 7-methyl-2,3-dihydro-1H-inden-4-ol using a reducing agent like sodium borohydride, which will reduce the ketone without affecting the phenol.

Caption: Plausible synthetic workflow for 7-methyl-2,3-dihydro-1H-inden-4-ol.

Final Step: Acetylation of 7-Methyl-2,3-dihydro-1H-inden-4-ol

The final step in the synthesis is the acetylation of the phenolic hydroxyl group of 7-methyl-2,3-dihydro-1H-inden-4-ol to yield the target compound, 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. This is a standard esterification reaction.

Experimental Protocol:

-

Dissolve 7-methyl-2,3-dihydro-1H-inden-4-ol (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine (1.2 eq) or pyridine (catalytic amount).

-

Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate | C₁₂H₁₄O₂ | 190.24 | 175136-12-6 |

| 7-Methyl-2,3-dihydro-1H-inden-4-ol | C₁₀H₁₂O | 148.20 | 16400-13-8 |

| 4-Hydroxy-7-methyl-1-indanone | C₁₀H₁₀O₂ | 162.19 | Not readily available |

| 7-Methyl-1-indanone | C₁₀H₁₀O | 146.19 | 39627-61-7 |

Conclusion

While the specific historical discovery of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate remains elusive in prominent scientific literature, a robust and logical synthetic pathway can be constructed based on fundamental and well-established organic reactions. The synthesis hinges on the creation of a 7-methyl substituted indanone core, followed by reduction and subsequent acetylation. The protocols detailed in this guide provide a comprehensive technical framework for the preparation of this compound, grounded in analogous transformations reported in the chemical literature. This guide serves as a valuable resource for researchers and scientists interested in the synthesis and exploration of substituted indane derivatives for various applications.

References

- Kamat, S. P., Menezes, J. C., Siddhaye, B. M., & Paknikar, S. K. (2008). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B, 47(10), 1597–1599.

-

Molbase. (n.d.). 7-methyl-2,3-dihydro-1H-inden-4-ol. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 7-hydroxy-4-methyl-1-indanone oxime. Retrieved from [Link]

-

ChemSynthesis. (n.d.). (7-methyl-2,3-dihydro-1H-inden-4-yl)(1-naphthyl)methanone. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound. We will delve into predicted spectral data, the rationale behind experimental protocols, and the interpretation of spectral features, ensuring a thorough understanding grounded in scientific principles.

Molecular Structure and Spectroscopic Overview

7-methyl-2,3-dihydro-1H-inden-4-yl acetate (C₁₂H₁₄O₂) is an aromatic ester with a molecular weight of 190.24 g/mol .[1] Its structure, comprising a substituted di-hydro-indene core and an acetate functional group, gives rise to a unique spectroscopic fingerprint. This guide will explore the expected signals in ¹H NMR and ¹³C NMR, characteristic vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Molecular Structure:

(Simplified 2D representation)

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Probe into Molecular Architecture

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, both ¹H and ¹³C NMR provide critical information for structural verification.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following steps represent a robust workflow for the analysis of small molecules like the topic compound.[2]

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

-

Deuterated Solvents: The use of deuterated solvents (e.g., CDCl₃) is essential to avoid large solvent signals that would otherwise obscure the analyte's peaks in ¹H NMR. The deuterium signal is also used for the instrument's field-frequency lock.[2]

-

Internal Standard: Tetramethylsilane (TMS) is a common internal standard as its protons are highly shielded, producing a single sharp signal at 0 ppm that does not typically overlap with signals from most organic compounds.[2]

-

Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper spectral lines and better resolution.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate will exhibit distinct signals corresponding to the aromatic, aliphatic, and acetate protons. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C5-H, C6-H) | 6.8 - 7.2 | d, d | 2H |

| Aliphatic (C1-H₂, C3-H₂) | 2.8 - 3.1 | t, t | 4H |

| Aliphatic (C2-H₂) | 1.9 - 2.2 | quint | 2H |

| Methyl (C7-CH₃) | 2.2 - 2.4 | s | 3H |

| Acetate (O-CO-CH₃) | 2.1 - 2.3 | s | 3H |

Interpretation of Predicted ¹H NMR Data:

-

Aromatic Protons: The two aromatic protons will appear as doublets in the downfield region due to the deshielding effect of the aromatic ring.

-

Aliphatic Protons: The protons on the five-membered ring will show characteristic triplet and quintet splitting patterns due to coupling with adjacent methylene groups.

-

Methyl Protons: The methyl group on the aromatic ring and the acetate methyl group will each appear as singlets as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its bonding partners.[3][4]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 169 - 172 |

| Aromatic (C4, C7, C3a, C7a) | 130 - 150 |

| Aromatic (C5, C6) | 115 - 130 |

| Aliphatic (C1, C3) | 25 - 40 |

| Aliphatic (C2) | 20 - 35 |

| Methyl (C7-CH₃) | 15 - 25 |

| Acetate (O-CO-CH₃) | 20 - 25 |

Interpretation of Predicted ¹³C NMR Data:

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the lowest field (highest ppm).

-

Aromatic Carbons: The aromatic carbons resonate in the typical range of 115-150 ppm. Quaternary carbons (C4, C7, C3a, C7a) will generally have weaker signals.

-

Aliphatic and Methyl Carbons: These saturated carbons are shielded and appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5]

Experimental Protocol for IR Spectroscopy

For a liquid sample like 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, a neat (undiluted) sample can be analyzed by placing a thin film between two salt plates (e.g., NaCl or KBr).[6]

Workflow for IR Spectroscopy

Caption: General workflow for acquiring an IR spectrum of a liquid sample.

Causality Behind Experimental Choices:

-

Salt Plates: Materials like NaCl and KBr are used for the sample plates because they are transparent to infrared radiation in the analytical region.[6]

-

Neat Sample: Analyzing the pure liquid simplifies the spectrum by eliminating solvent peaks.[7]

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (ester) | 1735 - 1750 | Strong |

| C-O stretch (ester) | 1200 - 1250 | Strong |

| C=C stretch (aromatic) | 1500 - 1600 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

Interpretation of Predicted IR Data:

-

Ester Group: The most prominent peaks will be the strong C=O stretch and the strong C-O stretch, which are characteristic of the acetate group.

-

Aromatic Ring: The presence of the aromatic ring is confirmed by the C=C stretching vibrations and the C-H stretches above 3000 cm⁻¹.

-

Aliphatic Groups: The C-H stretches of the dihydro-indene and methyl groups will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation. Electron Ionization (EI) is a common technique for volatile organic compounds.[8][9]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with high-energy electrons.[10][11]

Workflow for EI-MS Analysis

Caption: Simplified workflow for Electron Ionization Mass Spectrometry.

Causality Behind Experimental Choices:

-

High Vacuum: A high vacuum is necessary to prevent collisions between ions and gas molecules, which would interfere with their trajectory to the detector.

-

70 eV Electron Beam: This standard energy is high enough to cause ionization and reproducible fragmentation patterns, creating a spectral "fingerprint" for the molecule.[12]

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show a molecular ion peak (M⁺˙) corresponding to the molecular weight of the compound, along with several fragment ions.

| Ion | m/z (predicted) | Identity |

| [M]⁺˙ | 190 | Molecular Ion |

| [M - CH₂CO]⁺˙ | 148 | Loss of ketene |

| [M - OCCH₃]⁺ | 147 | Loss of acetyl radical |

| [CH₃CO]⁺ | 43 | Acetyl cation (base peak) |

Interpretation of Predicted Mass Spectrum:

-

Molecular Ion Peak: The peak at m/z 190 confirms the molecular weight of the compound.

-

Loss of Ketene: A characteristic fragmentation pathway for acetate esters is the loss of a neutral ketene molecule (CH₂=C=O), resulting in a peak at m/z 148.[13][14]

-

Acetyl Cation: The cleavage of the ester bond often leads to the formation of a stable acetyl cation (CH₃CO⁺) at m/z 43, which is frequently the base peak in the spectrum of acetate esters.[15]

Summary of Spectroscopic Data

| Technique | Key Predicted Features |

| ¹H NMR | Aromatic signals (6.8-7.2 ppm), Aliphatic signals (1.9-3.1 ppm), Methyl singlets (2.1-2.4 ppm) |

| ¹³C NMR | Carbonyl carbon (~170 ppm), Aromatic carbons (115-150 ppm), Aliphatic carbons (15-40 ppm) |

| IR | Strong C=O stretch (~1740 cm⁻¹), Strong C-O stretch (~1230 cm⁻¹), Aromatic C=C stretch (~1600 cm⁻¹) |

| MS (EI) | Molecular ion at m/z 190, Loss of ketene (m/z 148), Base peak at m/z 43 (acetyl cation) |

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. By understanding the predicted spectral data and the principles behind their acquisition and interpretation, researchers can confidently identify and characterize this molecule. This guide serves as a foundational resource, blending theoretical predictions with practical experimental considerations to support scientific endeavors in chemical synthesis and drug discovery.

References

-

ACD/Labs. NMR Prediction. [Link]

-

CD ComputaBio. IR Spectrum Prediction Service. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

TutorChase. What are the common fragments in mass spectrometry for esters?. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial. [Link]

-

WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]

-

Chemistry!!! Not Mystery. Fragmentation and mass spectra of Esters. [Link]

-

Spectroscopy Online. Electron Ionization Sources: The Basics. [Link]

-

Purdue University. Lecture 2 Ionization Methods : Electron Ionization. [Link]

-

Chemistry LibreTexts. 13C-NMR Spectroscopy. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

University of Arizona. NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. IR Spectroscopy. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

LCGC International. The Essential Guide to Electron Ionization in GC–MS. [Link]

-

Wikipedia. Electron ionization. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. webassign.net [webassign.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. tutorchase.com [tutorchase.com]

Whitepaper: A Strategic Guide to the Deconvolution of Therapeutic Targets for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

Abstract

The identification of a novel compound's molecular target is the cornerstone of modern drug discovery, transforming a bioactive "hit" into a lead candidate with a clear mechanism of action. This guide addresses the critical challenge of target deconvolution for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, a molecule for which no public data on biological activity currently exists. We leverage the well-established therapeutic relevance of its core indane scaffold to build a strategic framework for target discovery. This document outlines a multi-pronged approach, integrating hypothesis generation based on scaffold analysis with robust, unbiased experimental workflows. We provide in-depth, field-proven protocols for affinity-based proteomics and the Cellular Thermal Shift Assay (CETSA), presenting a comprehensive roadmap for researchers to elucidate the compound's mechanism of action and unlock its therapeutic potential.

Introduction: The Challenge of the Unknown Target

Phenotypic screening, which identifies compounds based on their effect on a cell or organism, has undergone a renaissance, yielding first-in-class medicines by uncovering novel biology.[1][2] However, the success of a phenotypic "hit" hinges on the subsequent, and often challenging, process of identifying its specific molecular target(s)—a process known as target deconvolution.[3][4][5] Establishing the direct biological target is paramount for understanding a drug's mechanism of action, predicting potential toxicities, and enabling rational lead optimization.[1][6]

This guide uses 7-methyl-2,3-dihydro-1H-inden-4-yl acetate as a representative case study for a novel chemical entity. While specific data for this compound is not available, its chemical architecture is built upon the indane nucleus, a privileged scaffold in medicinal chemistry.[7][8] This structural foundation provides a logical starting point for generating actionable hypotheses and designing a robust target identification campaign.

Hypothesis Generation: The Indane Scaffold as a Privileged Structure

The indane core, a rigid bicyclic system of a benzene ring fused to a cyclopentane ring, is a feature of numerous successful pharmaceuticals.[7][9][10] Its rigid structure helps lock molecules into favorable conformations for binding to biological targets, often enhancing potency and selectivity.[8]

Known Indane-Based Therapeutics:

-

Donepezil: A cornerstone in Alzheimer's treatment, it functions as a potent acetylcholinesterase (AChE) inhibitor.[8]

-

Indinavir: An HIV-1 protease inhibitor, demonstrating the scaffold's utility in antiviral therapy.[8][11]

-

Sulindac: A non-steroidal anti-inflammatory drug (NSAID) that targets cyclooxygenase (COX) enzymes.[7]

The established activities of these analogues suggest that 7-methyl-2,3-dihydro-1H-inden-4-yl acetate could plausibly interact with targets in several key therapeutic areas, including neurodegenerative disease, oncology, and inflammation.[7][11][12] This analysis allows for the creation of targeted panels of assays (e.g., kinase panels, protease panels) to run in parallel with the unbiased approaches detailed below.

A Multi-Pronged Strategy for Target Deconvolution

No single method for target identification is foolproof.[3] A robust strategy integrates multiple orthogonal approaches to build a high-confidence case for a specific drug-target interaction. The workflow proposed here combines an unbiased discovery method to identify potential binders with a biophysical assay to confirm direct target engagement in a physiological context.

Sources

- 1. pharmafocusasia.com [pharmafocusasia.com]

- 2. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 3. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An in silico Approach for Integrating Phenotypic and Target‐based Approaches in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Indane Derivatives | Eburon [eburon-organics.com]

- 10. eburon-organics.com [eburon-organics.com]

- 11. scribd.com [scribd.com]

- 12. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

An In-Depth Technical Guide to 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-2,3-dihydro-1H-inden-4-yl acetate is a substituted indane derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications based on the current scientific literature. The synthesis is approached via a logical three-step pathway commencing with the formation of 7-methyl-1-indanone, followed by its reduction to the corresponding indanol, and culminating in the acetylation of the hydroxyl group. This document details the experimental protocols for each step, including reaction conditions and purification methods. Furthermore, it provides predicted spectroscopic data (¹H NMR, IR, Mass Spectrometry) for the target molecule and its precursors to aid in their characterization. Finally, the guide touches upon the potential biological significance of this class of compounds, drawing parallels with the known activities of other indanone and indane derivatives.

Introduction

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid bicyclic framework provides a valuable template for the design of ligands targeting a variety of biological receptors. The introduction of substituents onto the indane ring system allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly influence its pharmacological profile. 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate, with its methyl and acetoxy functionalities, represents an interesting, yet underexplored, member of this chemical class. This guide aims to consolidate the available information and provide a detailed roadmap for its synthesis and characterization, thereby facilitating further research into its potential applications.

Synthesis Pathway

The synthesis of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate can be logically achieved through a three-step process. This pathway leverages well-established organic reactions, ensuring a reproducible and scalable synthesis.

Caption: Proposed three-step synthesis of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Step 1: Synthesis of 7-Methyl-1-indanone (Intermediate 1)

The synthesis of the indanone core is a critical first step. Friedel-Crafts acylation is a classic and effective method for constructing the indanone ring system.[3] This typically involves the intramolecular cyclization of a substituted propanoic acid derivative.

Experimental Protocol:

A common route to 7-methyl-1-indanone involves the cyclization of 3-(m-tolyl)propanoic acid.

-

To a stirred solution of polyphosphoric acid (PPA) at 90-95°C, slowly add 3-(m-tolyl)propanoic acid.

-

Maintain the reaction mixture at this temperature for approximately 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

The resulting precipitate, 7-methyl-1-indanone, is then collected by filtration, washed with a saturated sodium bicarbonate solution, and then with water until the washings are neutral.

-

The crude product can be purified by recrystallization from petroleum ether to yield colorless crystals.[4]

Table 1: Physicochemical and Spectroscopic Data for 7-Methyl-1-indanone

| Property | Value |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol [5] |

| CAS Number | 39627-61-7[5] |

| Appearance | Solid |

| ¹H NMR (Predicted) | δ 7.4-7.1 (m, 3H, Ar-H), 3.0-2.8 (t, 2H, -CH₂-), 2.7-2.5 (t, 2H, -CH₂-), 2.4 (s, 3H, -CH₃) |

| IR (Predicted) | ~1700 cm⁻¹ (C=O stretch), ~2900 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch) |

| Mass Spec (EI) | m/z 146 (M⁺), 131, 118, 91 |

Step 2: Synthesis of 7-Methyl-2,3-dihydro-1H-inden-4-ol (Intermediate 2)

The second step involves the reduction of the ketone functionality of 7-methyl-1-indanone to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it typically does not reduce esters or carboxylic acids under standard conditions.[6][7]

Experimental Protocol:

-

Dissolve 7-methyl-1-indanone in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring.[8]

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water, followed by acidification with a dilute acid (e.g., 1M HCl) to neutralize the excess borohydride and the resulting borate esters.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-methyl-2,3-dihydro-1H-inden-4-ol.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Table 2: Physicochemical and Spectroscopic Data for 7-Methyl-2,3-dihydro-1H-inden-4-ol

| Property | Value |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| CAS Number | 16400-13-8 |

| Appearance | Likely a solid or oil |

| ¹H NMR (Predicted) | δ 7.1-6.8 (m, 3H, Ar-H), 5.2 (t, 1H, -CHOH), 3.0-2.7 (m, 2H, Ar-CH₂-), 2.5-2.2 (m, 2H, -CH₂-), 2.3 (s, 3H, -CH₃), 2.0 (br s, 1H, -OH) |

| IR (Predicted) | ~3300 cm⁻¹ (O-H stretch, broad), ~2900 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch) |

| Mass Spec (EI) | m/z 148 (M⁺), 133, 115, 91 |

Step 3: Synthesis of 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate (Final Product)

The final step is the acetylation of the hydroxyl group of 7-methyl-2,3-dihydro-1H-inden-4-ol. A standard and efficient method for this transformation is the use of acetic anhydride with a catalytic amount of a base, such as pyridine.[3][4][9]

Experimental Protocol:

-

Dissolve 7-methyl-2,3-dihydro-1H-inden-4-ol (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).[3]

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (1.5-2.0 equivalents) dropwise to the stirred solution.[3]

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

-

Quench the reaction by the addition of methanol.

-

Remove the solvents under reduced pressure (co-evaporation with toluene can aid in removing residual pyridine).

-

Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, water, saturated aqueous sodium bicarbonate, and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

-

The product can be further purified by column chromatography on silica gel.

Caption: Detailed workflow for the acetylation of 7-methyl-2,3-dihydro-1H-inden-4-ol.

Table 3: Physicochemical and Predicted Spectroscopic Data for 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| CAS Number | 175136-12-6 |

| Appearance | Likely a solid or oil |

| ¹H NMR (Predicted) | δ 7.2-6.9 (m, 3H, Ar-H), 6.1 (t, 1H, -CHOAc), 3.0-2.8 (m, 2H, Ar-CH₂-), 2.6-2.3 (m, 2H, -CH₂-), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 3H, -OCOCH₃) |

| IR (Predicted) | ~1735 cm⁻¹ (C=O ester stretch), ~1240 cm⁻¹ (C-O stretch), ~2900 cm⁻¹ (C-H stretch), ~1600 cm⁻¹ (C=C aromatic stretch) |

| Mass Spec (EI) | m/z 190 (M⁺), 148, 133, 115, 43 |

Spectroscopic Analysis and Characterization

Accurate characterization of the synthesized compounds is paramount. The following provides an overview of the expected spectroscopic features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts for the protons in 7-methyl-2,3-dihydro-1H-inden-4-yl acetate and its precursors are based on standard chemical shift tables and computational prediction tools.[10][11][12][13][14] The aromatic protons will appear in the downfield region (around 7 ppm). The benzylic protons of the indane ring will be deshielded compared to simple alkanes. The methyl group on the aromatic ring will resonate around 2.3 ppm, while the acetyl methyl group will appear slightly further upfield, around 2.1 ppm. The proton attached to the carbon bearing the acetate group (-CHOAc) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the ester oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The most prominent peak in the IR spectrum of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate will be the strong carbonyl stretch of the ester group, expected around 1735 cm⁻¹.[15] The disappearance of the broad O-H stretch from the precursor alcohol (around 3300 cm⁻¹) and the appearance of the C=O stretch are key indicators of a successful acetylation reaction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, the molecular ion peak (M⁺) is expected at m/z 190. A characteristic fragmentation would be the loss of the acetyl group (CH₃CO) leading to a fragment at m/z 147, or the loss of acetic acid (CH₃COOH) to give a fragment at m/z 130. Another prominent fragment at m/z 43 would correspond to the acetyl cation [CH₃CO]⁺.[16][17][18][19][20]

Potential Applications in Drug Discovery and Development

The introduction of a methyl group and an acetoxy group at specific positions on the indane ring, as in the title compound, can modulate its lipophilicity, metabolic stability, and interaction with biological targets. The acetate group can also act as a prodrug moiety, which may be cleaved in vivo to release the corresponding alcohol, potentially altering the compound's pharmacokinetic profile. Further investigation into the biological activities of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate is warranted to explore its potential as a lead compound in drug discovery programs.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate. By providing detailed experimental protocols and predicted spectroscopic data, this document serves as a valuable resource for researchers interested in synthesizing and characterizing this compound. The exploration of the biological activities of this and related indane derivatives represents a promising avenue for future research in the field of medicinal chemistry.

References

- Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795.

- Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2.

- Zhang, G. S., et al. (1998). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, Synopses, (5), 246-247.

- Bonner, T. G. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795.

- PubChem. (n.d.). 7-methyl-2,3-dihydro-1H-inden-1-one.

- SciSpace. (n.d.).

- Zhang, T., et al. (2014). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. ARROW@TU Dublin.

- Biosynth. (n.d.). 7-Methyl-1-indanone.

- ACS Publications. (n.d.). Antiinflammatory activity of some indan-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry.

- Lamberts, J., et al. (2021).

- Chemguide. (n.d.).

- Chemistry LibreTexts. (2020). 20.

- Chemistry LibreTexts. (2023).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0039522).

- Reddit. (2024). How does NaBH4 reduce this ester? r/Chempros.

- Unknown. (n.d.). 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6).

- ChemicalBook. (n.d.). 7-HYDROXY-4-METHYL-1-INDANONE 97(67901-82-0) 1H NMR spectrum.

- Unknown. (n.d.). NaBH4 Reduction of Ketone to Alcohol 39 NaBH.

- Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.

- ChemicalBook. (n.d.). 7-METHYL-1-INDANONE.

- MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Abdurrahman, I., et al. (2019). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of the Serbian Chemical Society, 84(3), 321-334.

- Sigma-Aldrich. (n.d.). 7-Methyl-2,3-dihydro-1H-inden-1-one.

- National Center for Biotechnology Information. (2016). Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. PubChem.

- MDPI. (2024).

- MDPI. (2023).

- Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 869-883.

- ResearchGate. (n.d.).

- YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- Thermo Fisher Scientific. (n.d.).

- Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.

- National Center for Biotechnology Information. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PubChem.

- Organic Chemistry Portal. (n.d.).

- The Hive Novel Discourse. (2003). Enhancing NaBH4 Reactivity & Selectivity.

- Guidechem. (n.d.). 1-Indanone 83-33-0 wiki.

- Spectroscopy Online. (n.d.).

- U.S. Environmental Protection Agency. (n.d.). 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl- - Substance Details.

- NIST. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-.

- Unknown. (n.d.).

- ResearchGate. (n.d.). (PDF)

- NIST. (n.d.). Acetic acid, methyl ester.

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]

- 5. 7-methyl-2,3-dihydro-1H-inden-1-one | C10H10O | CID 589669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Enhancing NaBH4 Reactivity & Selectivity , Hive Novel Discourse [chemistry.mdma.ch]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. hmdb.ca [hmdb.ca]

- 12. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Visualizer loader [nmrdb.org]

- 14. spectroscopyeurope.com [spectroscopyeurope.com]

- 15. Acetic acid, methyl ester [webbook.nist.gov]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. ajgreenchem.com [ajgreenchem.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 22. arrow.tudublin.ie [arrow.tudublin.ie]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to 7-methyl-2,3-dihydro-1H-inden-4-yl acetate: Synthesis, Commercial Availability, and Potential Applications

This guide provides a comprehensive technical overview of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate, a substituted indane derivative of interest to researchers and professionals in drug development and organic synthesis. This document delves into its chemical properties, outlines a plausible synthetic route, details its commercial availability, and explores its potential applications based on its structural motifs.

Introduction and Chemical Profile

7-methyl-2,3-dihydro-1H-inden-4-yl acetate, identified by the CAS number 175136-12-6, is an aromatic organic compound featuring a dihydroindene core.[1] The structure is characterized by a fused bicyclic system consisting of a benzene ring and a cyclopentane ring, with a methyl group and an acetate functional group attached to the aromatic ring.

Chemical Structure:

Figure 1: Chemical structure of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 175136-12-6 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₂ | [1][2] |

| Molecular Weight | 190.24 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity (Typical) | ≥97% | [3] |

Plausible Synthesis Pathway

The proposed reaction is a standard esterification, where the hydroxyl group of the phenol is acylated using an acetylating agent such as acetyl chloride or acetic anhydride, typically in the presence of a base to neutralize the acidic byproduct.

Figure 2: Plausible synthesis workflow for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Representative Experimental Protocol:

Disclaimer: The following protocol is a representative procedure based on standard organic chemistry principles for the acetylation of phenols and has not been optimized for this specific substrate.

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 7-methyl-2,3-dihydro-1H-inden-4-ol in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. Stir the mixture at room temperature for 10-15 minutes.

-

Acetylation: Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride to the reaction mixture. A mild exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 7-methyl-2,3-dihydro-1H-inden-4-yl acetate.

Commercial Availability and Suppliers

7-methyl-2,3-dihydro-1H-inden-4-yl acetate is available from several chemical suppliers, typically for research and development purposes.[1] The purity and available quantities may vary between suppliers. It is crucial for researchers to obtain a certificate of analysis for lot-specific data.[1]

Table 2: Commercial Suppliers of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate

| Supplier | Product Name | Purity | Available Quantities |

| Santa Cruz Biotechnology | 7-methyl-2,3-dihydro-1H-inden-4-yl acetate | Research Grade | Inquire |

| 2a biotech | 7-METHYL-2,3-DIHYDRO-1H-INDEN-4-YL ACETATE | 96%+ | Inquire |

| Thermo Scientific (via Fisher Scientific) | 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate, 97% | 97% | 1 g |

| BLDpharm | 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate | Inquire | Inquire |

| CymitQuimica | 7-Methyl-2,3-dihydro-1H-inden-4-yl acetate | Research Grade | Inquire |

Potential Applications in Drug Discovery and Development

While specific pharmacological data for 7-methyl-2,3-dihydro-1H-inden-4-yl acetate is not extensively published, the indane scaffold is a recognized privileged structure in medicinal chemistry. Molecules containing the indane nucleus have been investigated for a wide range of biological activities. The potential applications of this compound are likely as a building block or intermediate in the synthesis of more complex, biologically active molecules.